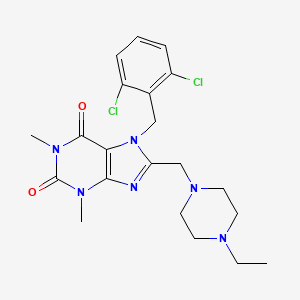
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 .
Synthesis Analysis
The synthesis of dihydronaphthalenes, such as this compound, has been a topic of interest in various research studies . For instance, one method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the cyclisation of methyl 2-aceto-4-phenylbutyrate in the presence of trifluoromethyl sulfonic acid (TFSA) to afford 1-methyl-2-carbomethoxy-3,4-dihydronaphthalene and 1-methyl-3,4-dihydronaphthalene-2-carboxylic acid .Chemical Reactions Analysis
Dihydronaphthalenes, including this compound, are known to undergo various chemical reactions. They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .Applications De Recherche Scientifique
Synthesis of Important Intermediates
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound that serves as a precursor in the synthesis of various significant intermediates and molecules. For instance, a study demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) from naphthalene-2,3-diol, which involves the conversion of naphthalene-2,3-diol to 2-acetyl-6,7-dimethoxynaphthalene, further transformed to 6,7-dimethoxynaphthalene-2-carboxylic acid through a haloform reaction. This process highlights the compound's role in creating complex structures through multi-step synthesis, showcasing its importance in medicinal and synthetic chemistry (Göksu et al., 2003).
Advanced Synthetic Routes
Another application is found in the development of advanced synthetic routes for producing lactones and dihydronaphthalenes, where methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates serve as common intermediates. This method underscores the flexibility and utility of this compound derivatives in constructing complex molecular architectures, which are crucial for pharmaceutical development and organic synthesis (Gowrisankar et al., 2004).
Catalytic Asymmetric Synthesis
Furthermore, the compound is pivotal in the catalytic asymmetric synthesis of 1,2-dihydronaphthalenes, a process that produces molecules with two adjacent stereocenters, showcasing the compound's role in creating stereoselectively enriched structures. This application is crucial for the development of drugs and materials with specific optical properties, demonstrating the compound's versatility in enabling precision synthesis (Perveen et al., 2017).
Metabolic Pathway Insights
The compound also provides insights into metabolic pathways, particularly in the anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin, where it is identified as a major metabolite. This finding is critical for understanding environmental biodegradation processes and the microbial breakdown of aromatic hydrocarbons, indicating the compound's environmental significance (Annweiler et al., 2002).
Discovery of Novel Agonists
Moreover, this compound derivatives have been explored in the discovery of novel agonists, such as the sphingosine-1-phosphate (S1P) receptor agonist ceralifimod (ONO-4641), which is selective for S1P1 and S1P5. This application highlights the compound's potential in drug discovery, particularly for treating autoimmune diseases by modulating specific receptor pathways, further emphasizing its broad applicability in medicinal chemistry (Kurata et al., 2017).
Mécanisme D'action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to interact with various targets such as the estrogen receptor and Hepatitis C NS5B polymerase . They have also been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2) .
Mode of Action
Based on the known interactions of similar dihydronaphthalene derivatives, it can be inferred that the compound may interact with its targets to modulate their activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to influence various biochemical pathways, including those involving the estrogen receptor and Hepatitis C NS5B polymerase .
Result of Action
Similar dihydronaphthalene derivatives have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVVCHOXDUQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
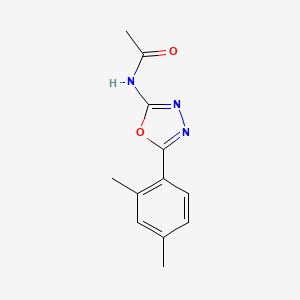


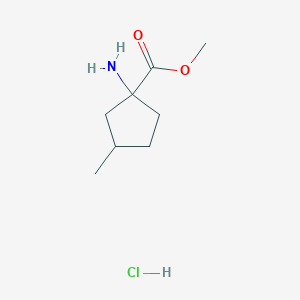


![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
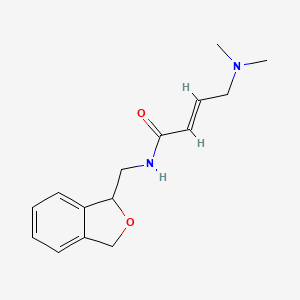
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
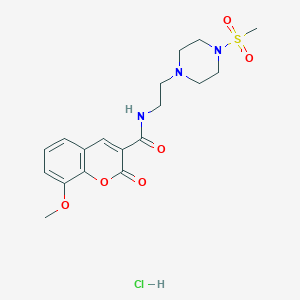
![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

